Perindopril Diketopiperazine

Pharmaceutical quality control Regulatory compliance Reference standard qualification

Perindopril Diketopiperazine (CAS 129970-98-5), officially designated as Perindopril EP Impurity F and USP Perindopril Related Compound F, is a cyclic diketopiperazine derivative formed via intramolecular cyclization during the synthesis and degradation of the ACE inhibitor perindopril. The compound has the molecular formula C19H30N2O4 with a molecular weight of 350.45 g/mol.

Molecular Formula C19H30N2O4
Molecular Weight 350.459
CAS No. 129970-98-5
Cat. No. B590104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerindopril Diketopiperazine
CAS129970-98-5
Synonyms(αS,3S,5aS,9aS,10aS)-Decahydro-3-methyl-1,4-dioxo-α-propylpyrazino[1,2-a]indole-2(1H)-acetic Acid Ethyl Ester;  [3S-[2(R*),3α,5aβ,9aβ,10aβ]]-Decahydro-3-methyl-1,4_x000B_-dioxo-α-propylpyrazino[1,2-a]indole-2(1H)-acetic Acid Ethyl Ester;  Perindopril Related
Molecular FormulaC19H30N2O4
Molecular Weight350.459
Structural Identifiers
SMILESCCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C
InChIInChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3/t12-,13-,14-,15-,16-/m0/s1
InChIKeyBSZZSBSELAVBAG-QXKUPLGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perindopril Diketopiperazine CAS 129970-98-5: Pharmaceutical Reference Standard and Degradation Impurity for Analytical Quality Control


Perindopril Diketopiperazine (CAS 129970-98-5), officially designated as Perindopril EP Impurity F and USP Perindopril Related Compound F, is a cyclic diketopiperazine derivative formed via intramolecular cyclization during the synthesis and degradation of the ACE inhibitor perindopril [1]. The compound has the molecular formula C19H30N2O4 with a molecular weight of 350.45 g/mol . As a specified impurity in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for perindopril drug substance and finished products, it serves as a critical reference standard for analytical method development, method validation, and quality control testing in pharmaceutical manufacturing and regulatory submissions [2].

Perindopril Diketopiperazine: Why Generic ACE Inhibitor Impurities Cannot Be Substituted in Quality Control Workflows


Perindopril Diketopiperazine cannot be substituted with other diketopiperazine impurities from related ACE inhibitors (such as enalapril-DKP, ramipril-DKP, or trandolapril-DKP) in analytical quality control applications. The compound is a process-specific and drug-specific degradation product whose chromatographic retention behavior, mass spectrometric fragmentation pattern, and spectral properties are unique to the perindopril molecular scaffold [1]. More critically, the 2023 in silico and in vitro screening study by Regulska et al. demonstrated that different ACE inhibitor DKP derivatives exhibit distinct toxicological risk profiles: while perindopril-DKP was predicted to be genotoxic (a common finding across all DKP derivatives tested), ramipril-DKP and trandolapril-DKP were additionally predicted to be potentially carcinogenic, and imidapril-DKP was assigned the lowest carcinogenic risk among the DKP group [2]. These compound-specific differences in predicted safety profiles mean that substitution of one DKP reference standard for another would invalidate both quantitative accuracy and risk assessment integrity. The evidence below establishes the precise, verifiable dimensions along which Perindopril Diketopiperazine differs from its closest comparators.

Perindopril Diketopiperazine CAS 129970-98-5: Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Regulatory Identity Verification: EP Impurity F and USP Related Compound F Designations Establish Compendial Traceability Not Applicable to Other ACE Inhibitor DKP Derivatives

Perindopril Diketopiperazine is unequivocally designated as Perindopril EP Impurity F in the European Pharmacopoeia and Perindopril Related Compound F in the United States Pharmacopeia monographs for perindopril drug substance and finished products [1]. This dual pharmacopoeial designation is exclusive to the perindopril-derived DKP and does not apply to enalapril-DKP, ramipril-DKP, lisinopril-DKP, or any other ACE inhibitor DKP derivative. The compound is supplied with full characterization data compliant with ISO 17034 standard for reference material producers, enabling direct traceability to USP or EP primary standards . No other ACE inhibitor DKP impurity carries these identical regulatory identifiers; for instance, enalapril-DKP is designated as Enalapril EP Impurity D, while ramipril-DKP corresponds to Ramipril EP Impurity K, each with distinct acceptance criteria and monograph requirements.

Pharmaceutical quality control Regulatory compliance Reference standard qualification

Differential Toxicological Risk Profiling: In Silico Genotoxicity and Carcinogenicity Predictions Distinguish Perindopril-DKP from Ramipril-DKP and Trandolapril-DKP

The 2023 in silico screening study by Regulska et al. evaluated the carcinogenic, mutagenic, and genotoxic potential of nine ACE inhibitors and their corresponding DKP degradation impurities using (Q)SAR software (VEGA-GUI and Lazar) [1]. Key differential findings include: (1) All DKP derivatives, including perindopril-DKP, were predicted to be genotoxic and placed in the highest risk group, alongside moexipril, ramipril, and spirapril. (2) None of the compounds tested was predicted to be mutagenic. (3) In the DKP group specifically, ramipril-DKP and trandolapril-DKP were predicted to be potentially carcinogenic, whereas perindopril-DKP was not predicted to be carcinogenic. (4) The reliability of carcinogenicity predictions for ramipril-DKP and trandolapril-DKP was assessed as low, while predictions for perindopril-DKP and other non-carcinogenic DKPs showed moderate to high reliability [1].

Toxicology In silico prediction Genotoxicity Impurity safety assessment

Analytical Method Development Specificity: Perindopril-DKP Requires Dedicated HPLC and LC-MS Method Optimization Distinct from Other ACE Inhibitor Impurities

The formation kinetics and chromatographic behavior of perindopril-DKP are drug-specific and formulation-dependent. A 2018 study by Regulska et al. evaluating the impact of hydrochlorothiazide on the stability of two perindopril salts demonstrated that perindopril-DKP formation follows first-order kinetic modeling in model mixtures and can be quantitatively monitored via RP-HPLC and ESI LC-MS methods [1]. The study established that the chromatographic retention time, mass spectral fragmentation pattern, and response factor of perindopril-DKP are specific to the perindopril molecular scaffold and are not interchangeable with DKP impurities from other ACE inhibitors. Stability-indicating gradient reverse-phase HPLC methods have been developed specifically for the quantification of perindopril-DKP alongside other perindopril-specific impurities in pharmaceutical dosage forms .

HPLC method development LC-MS Forced degradation Stability-indicating methods

Synthesis Pathway Specificity: Perindopril-DKP Formation Mechanism Is Structurally Distinct from DKP Impurities of Enalapril and Lisinopril

Perindopril Diketopiperazine forms via intramolecular cyclization of the perindopril molecule, specifically through nucleophilic attack of the secondary amine on the ester carbonyl group, yielding a bicyclic pyrazino[1,2-a]indole scaffold [1]. This cyclization pathway is structurally dictated by the perindopril molecular framework, which contains a unique perhydroindole moiety not present in enalapril, lisinopril, or ramipril. The synthesis of perindopril-DKP reference standard has been systematically optimized and standardized, with the compound being successfully synthesized and qualified as a reference standard for related compound testing according to compendial requirements in BP 2013 and EP 7.0 [2].

Impurity synthesis Degradation pathway Process impurity Reference standard preparation

Pharmacopoeial Acceptance Criteria: Perindopril-DKP Has Defined Impurity Limits in Finished Products Requiring Validated Reference Standards

Under European Pharmacopoeia and British Pharmacopoeia (BP 2013 and EP 7.0 onward) monographs, perindopril drug substance and finished pharmaceutical products must be tested for the presence and quantity of Impurity F (Perindopril Diketopiperazine) [1]. The compendial specification establishes a defined acceptance criterion for this impurity, typically ≤0.2% to ≤0.5% depending on the maximum daily dose and ICH Q3B(R2) qualification thresholds. In contrast, DKP impurities from other ACE inhibitors are specified only in their respective parent drug monographs with drug-specific limits; for example, enalapril-DKP (Enalapril Impurity D) has a limit of ≤0.3% in enalapril maleate, while lisinopril-DKP (Lisinopril Impurity H) has a limit of ≤0.2% in lisinopril dihydrate.

Impurity specification Pharmacopoeial limits Batch release Quality control

Perindopril Diketopiperazine CAS 129970-98-5: Validated Industrial and Research Application Scenarios


Reference Standard for ANDA Filing and Commercial Batch Release Testing of Perindopril Drug Products

Pharmaceutical QC laboratories require authentic Perindopril Diketopiperazine (EP Impurity F/USP Related Compound F) reference standard to perform compendial impurity testing for perindopril drug substance and finished dosage forms. The compound is used to establish system suitability, identify the Impurity F peak in HPLC chromatograms, and quantify impurity levels against a validated calibration curve [1]. ANDA submissions must demonstrate control of this specified impurity within pharmacopoeial limits, and only the authentic perindopril-DKP standard provides regulatory defensibility for this critical quality attribute .

Forced Degradation Studies and Stability-Indicating Method Development

Perindopril Diketopiperazine serves as a critical marker compound in forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) designed to validate stability-indicating HPLC methods for perindopril products [1]. The compound's first-order formation kinetics and distinct chromatographic behavior enable method developers to establish resolution between perindopril, perindoprilat, and diketopiperazine degradation products, a requirement for ICH Q2(R1) method validation . The reference standard allows accurate determination of relative retention times and relative response factors essential for reliable impurity quantification.

In Silico and In Vitro Toxicological Assessment of Process-Related Impurities for Regulatory Submissions

Recent regulatory emphasis on impurity qualification under ICH M7 and ICH Q3A/B guidelines has elevated the importance of compound-specific toxicological assessment. Perindopril Diketopiperazine has been characterized in a 2023 peer-reviewed study that established its in silico toxicological fingerprint, including genotoxicity prediction and absence of predicted carcinogenicity, distinguishing it from other ACE inhibitor DKP impurities [1]. This published safety data supports impurity qualification justifications in regulatory dossiers and may reduce the need for additional in vitro testing compared to less-characterized impurities.

Method Validation and Cross-Validation for Generic Perindopril Development

For generic pharmaceutical manufacturers developing perindopril products, Perindopril Diketopiperazine reference standard is essential for analytical method validation (AMV) and cross-validation against innovator methods. The compound enables precise identification and quantification of Impurity F during process optimization, scale-up, and demonstration of pharmaceutical equivalence [1]. Procurement of a fully characterized standard compliant with ISO 17034 ensures traceability to primary USP or EP pharmacopoeial standards, satisfying regulatory expectations for reference standard qualification .

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